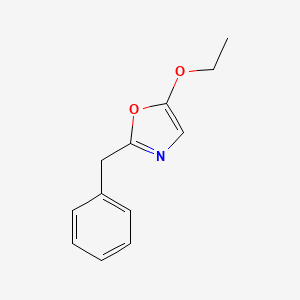

2-Benzyl-5-ethoxyoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-ethoxy-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-14-12-9-13-11(15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWIFVRCYQEDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 5 Ethoxyoxazole

General Strategies for 2,5-Disubstituted Oxazole (B20620) Synthesisnih.govresearchgate.net

The preparation of 2,5-disubstituted oxazoles is a well-established area of heterocyclic chemistry, driven by the presence of this motif in numerous biologically active natural products. nih.gov General methodologies often involve the cyclization of acyclic precursors. nih.gov Modern approaches have expanded to include methods such as the deprotonation of a pre-formed oxazole ring followed by electrophilic substitution and subsequent functional group manipulation to achieve the desired 2,5-disubstitution pattern. nih.gov Other contemporary methods include cobalt-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes, and gold-catalyzed annulation of terminal alkynes and nitriles. researchgate.netrsc.org However, the classical routes remain fundamental to understanding oxazole synthesis.

Classical Oxazole Synthesis Routes

The traditional methods for constructing the oxazole ring are named reactions that have been refined over many decades. These syntheses typically form the ring through a cyclodehydration event from a suitably functionalized acyclic precursor. tandfonline.com

The Robinson-Gabriel synthesis is a key method for preparing oxazoles, particularly 2,5-disubstituted varieties. pharmaguideline.com The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone in the presence of a dehydrating agent. pharmaguideline.com This method was independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.

The reaction is typically catalyzed by strong acids or dehydrating agents. While reagents like sulfuric acid, phosphorus pentachloride, and phosphoryl chloride have been used, they can sometimes lead to lower yields. pharmaguideline.com Polyphosphoric acid is also a common choice for effecting the cyclodehydration. pharmaguideline.com

| Robinson-Gabriel Synthesis | |

| Reactants | 2-Acylamino ketone |

| Reagents/Conditions | Dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) |

| Product | 2,5-Disubstituted oxazole |

| Key Transformation | Intramolecular cyclodehydration |

The Bredereck reaction traditionally involves the reaction of α-haloketones with primary amides to form oxazoles. This method is particularly efficient for the synthesis of 2,4-disubstituted oxazoles. tandfonline.com The reaction proceeds by initial N-alkylation of the amide with the α-haloketone, followed by cyclization and dehydration. While the primary application yields 2,4-disubstituted products, variations in substrates and conditions can potentially lead to other substitution patterns.

| Bredereck Reaction | |

| Reactants | α-Haloketone, Primary amide |

| Product | Typically 2,4-disubstituted oxazoles |

| Key Transformation | N-alkylation followed by cyclodehydration |

Discovered by Emil Fischer in 1896, the Fisher oxazole synthesis was one of the earliest methods developed for producing 2,5-disubstituted oxazoles. The synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, typically in dry ether. tandfonline.com The reactants are usually used in equimolar amounts.

The mechanism begins with the reaction between the cyanohydrin and HCl to form an iminochloride intermediate. This is followed by a condensation reaction with the aldehyde and subsequent cyclization and dehydration to yield the 2,5-disubstituted oxazole. While initially used for aromatic substrates, it has also been applied to aliphatic compounds.

| Fisher Oxazole Synthesis | |

| Reactants | Cyanohydrin, Aldehyde |

| Reagents/Conditions | Anhydrous HCl, Dry ether |

| Product | 2,5-Disubstituted oxazole |

| Key Transformation | Condensation and cyclodehydration |

The Erlenmeyer-Plöchl reaction is primarily known for the synthesis of azlactones (oxazol-5(4H)-ones) from N-acylglycines. tandfonline.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.

While the direct product is an azlactone, these intermediates are valuable precursors for various compounds, including amino acids. The azlactone ring itself is a type of oxazole derivative and can be further manipulated. Although not a direct route to stable, aromatic 2,5-disubstituted oxazoles in its primary form, its chemistry is closely related and foundational in the synthesis of oxazole-type structures.

| Erlenmeyer-Plochl Reaction | |

| Reactants | N-Acylglycine, Aldehyde |

| Reagents/Conditions | Acetic anhydride, Sodium acetate |

| Product | Azlactone (Oxazol-5(4H)-one) |

| Key Transformation | Condensation and cyclization |

The Davidson oxazole synthesis, named after David Davidson, is a method for preparing substituted oxazoles from O-acylacyloins. wikipedia.org The reaction typically uses ammonium acetate in acetic acid. wikipedia.org The mechanism involves the reaction of the acyloin derivative with the ammonia source, leading to an intermediate that undergoes cyclization. wikipedia.org Subsequent elimination of two water molecules results in the formation of the aromatic oxazole ring. wikipedia.org This method is effective for producing substituted oxazoles, including those with aryl groups at positions 4 and 5. princeton.edu

| Davidson Reaction | |

| Reactants | O-Acylacyloin |

| Reagents/Conditions | Ammonium acetate, Acetic acid |

| Product | Substituted oxazole |

| Key Transformation | Cyclization of an O-acylacyloin with an ammonia source |

Van Leusen Oxazole Synthesis and TosMIC Reagents

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful method for forming the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). rsc.orgrhhz.net TosMIC is a unique and versatile reagent possessing an isocyanide carbon, an active methylene (B1212753) group, and a tosyl group which acts as an excellent leaving group. organic-chemistry.orgijpsonline.com The general mechanism proceeds via a base-mediated deprotonation of TosMIC, followed by a nucleophilic attack on an aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole ring. organic-chemistry.orgnih.gov

The classical Van Leusen reaction between an aldehyde (R-CHO) and TosMIC typically yields a 5-substituted oxazole (R at C5). rsc.orgrhhz.net Therefore, to generate the specific target 2-Benzyl-5-ethoxyoxazole, the standard precursors cannot be directly applied as this would place the benzyl (B1604629) group at the C5 position.

To achieve the desired 2,5-disubstitution pattern using this methodology, a modified approach employing a TosMIC analogue would be necessary. A hypothetical route could involve the reaction of an α-tosyl isocyanide bearing the benzyl group, such as 1-tosyl-1-isocyano-2-phenylethane, with a reagent that can introduce the ethoxycarbonyl group, such as ethyl formate, under basic conditions. The reaction would proceed through the characteristic oxazoline intermediate followed by elimination to furnish the target compound. While this specific adaptation for this compound is not explicitly detailed in the literature, the versatility of TosMIC reagents suggests its potential in more complex, multi-step, or modified synthetic sequences. ijpsonline.comacs.org

Modern Catalytic Approaches to Oxazole Formation

Recent advancements in organic synthesis have introduced a range of catalytic methods for oxazole formation, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Gold, Silver, Copper, Palladium, Nickel)

Transition metals, particularly gold, have emerged as powerful catalysts for the synthesis of substituted oxazoles. Gold catalysts exhibit strong π-acidity, allowing them to activate alkynes towards nucleophilic attack. acs.org A general and efficient route to 2,5-disubstituted oxazoles involves the gold-catalyzed intermolecular oxidation of alkynes. rhhz.netorganic-chemistry.org In this approach, a gold catalyst promotes a [2+2+1] annulation between a terminal alkyne, a nitrile, and an oxygen atom from an oxidant (e.g., an N-oxide). organic-chemistry.org

To synthesize this compound via this method, a plausible pathway would involve the reaction of ethoxyacetylene (providing the C4 and C5-ethoxy fragment) and phenylacetonitrile (providing the nitrogen atom and the C2-benzyl fragment).

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product |

| Ethoxyacetylene | Phenylacetonitrile | Au(PPh₃)NTf₂ | 8-Methylquinoline N-oxide | This compound |

This reaction is typically performed under mild conditions and demonstrates broad substrate scope. organic-chemistry.org Other transition metals like copper and ruthenium have also been successfully employed in catalyzing the cyclization reactions to form 2,5-disubstituted oxazoles from various starting materials, such as benzene (B151609) carboxylic acids and phenylacetylenes, offering alternative catalytic systems. acs.orgnih.gov For instance, copper-catalyzed cascade reactions of alkenes with azides can also yield 2,5-disubstituted oxazoles. rsc.org

Oxidative Cyclization Methodologies

Metal-free oxidative cyclization provides another modern route to the oxazole core. These methods often utilize inexpensive and environmentally benign oxidants. An iodine-catalyzed tandem oxidative cyclization has been developed for the synthesis of 2,5-disubstituted oxazoles. acs.org This reaction typically involves the condensation of an α-aminoketone with an aldehyde, followed by an iodine-mediated oxidative cyclization.

For the synthesis of this compound, this could be envisioned by reacting ethyl 2-amino-3-phenylpropanoate with an appropriate precursor under oxidative conditions promoted by iodine and an oxidant like tert-butyl hydroperoxide (TBHP). A possible mechanism involves the initial formation of an enol intermediate, which then undergoes an intramolecular nucleophilic attack facilitated by iodine, followed by deprotonation and oxidation to yield the final aromatic oxazole product. acs.org Another related strategy is the I₂/TBHP mediated oxidative cascade cyclization of a vinyl azide and benzylamine (B48309) to construct the 2,5-disubstituted oxazole core. rsc.org

Multicomponent Reactions for Oxazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. kthmcollege.ac.in These reactions are characterized by high atom economy and operational simplicity. Several MCRs have been developed for the synthesis of polysubstituted oxazoles.

One such approach is a one-pot, three-component synthesis involving an amidation–coupling–cycloisomerization (ACCI) sequence. thieme-connect.de While specific examples leading directly to this compound are not prominent, the general strategy could be adapted. For instance, a reaction between propargyl amine, an acid chloride (like phenylacetyl chloride), and a coupling partner could potentially be guided towards the desired oxazole structure under palladium and copper catalysis, followed by a cycloisomerization step. thieme-connect.de

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and energy-efficient methods like microwave irradiation. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. researchgate.net This technique has been successfully applied to various oxazole syntheses.

The Van Leusen oxazole synthesis, for example, can be performed under microwave irradiation. A study demonstrated a highly efficient two-component cycloaddition of aryl aldehydes with TosMIC in isopropanol, using potassium phosphate as a base, under microwave conditions. acs.org This approach dramatically reduces the reaction time from hours to minutes. acs.org To apply this to this compound, a modified Van Leusen approach as described earlier could be enhanced by microwave irradiation, potentially improving yields and reducing by-product formation.

Similarly, other catalytic and cyclization reactions for synthesizing disubstituted oxazoles can benefit from microwave assistance, making it a key technology in the green synthesis of these heterocyclic scaffolds. ijpsonline.com

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, offers significant advantages over conventional methods. nih.gov This technique utilizes sound waves (typically 20-100 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. ksu.edu.sa This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates, improved yields, and often milder reaction conditions. nih.govksu.edu.sa These benefits make ultrasound-assisted synthesis a compelling green chemistry approach, as it can dramatically reduce reaction times from hours to minutes and simplify product workups. nih.govrsc.org

In the context of synthesizing this compound, a hypothetical ultrasound-assisted approach would involve the cyclodehydration of a suitable precursor, such as an N-acylamino ketone. The reaction mixture, suspended in an appropriate solvent, would be subjected to ultrasonic irradiation in a specialized ultrasonic bath or with a direct immersion horn. The high-energy environment created by cavitation would facilitate the intramolecular cyclization and subsequent dehydration to form the oxazole ring. This method is anticipated to increase the reaction's efficiency and yield compared to traditional thermal heating. mdpi.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Generic Heterocyclic Synthesis

| Parameter | Conventional Heating | Ultrasound-Assisted Method |

| Reaction Time | 8 - 24 hours | 15 - 60 minutes |

| Temperature | High (Reflux) | Room Temperature to Mild Heat |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| By-product Formation | Potential for thermal decomposition | Minimized |

Ionic Liquid Applications

Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining prominence as environmentally benign alternatives to volatile organic solvents. organic-chemistry.orgijpsonline.com Their negligible vapor pressure, high thermal stability, and tunable solubility make them attractive media for chemical reactions. organic-chemistry.orgtandfonline.com In heterocycle synthesis, ILs can function not only as solvents but also as catalysts or promoters, enhancing reaction rates and selectivity. ijpsonline.comresearchgate.net

For the synthesis of this compound, an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) could serve as the reaction medium. organic-chemistry.orgnih.gov The van Leusen oxazole synthesis, a well-established method for creating oxazole rings, has been successfully adapted to use ionic liquids. organic-chemistry.orgijpsonline.com In a potential application, the precursors to this compound could be dissolved in an ionic liquid and reacted with a suitable base and cyclizing agent. The unique properties of the IL can facilitate the reaction and allow for the easy separation of the product. Furthermore, a key advantage is the potential for recycling and reusing the ionic liquid for several reaction cycles with minimal loss of activity, aligning with the principles of green chemistry. organic-chemistry.org

Targeted Synthetic Routes to this compound

The efficient construction of the this compound scaffold relies on a strategic approach that encompasses careful precursor selection, meticulous optimization of reaction conditions, and robust purification methods.

Precursor Selection and Design

A common and effective strategy for synthesizing substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor. wikipedia.orgsynarchive.com To form this compound via this route, a logical precursor is N-(1-ethoxy-1-oxopropan-2-yl)-2-phenylacetamide .

The design of this precursor can be achieved through a straightforward retrosynthetic analysis:

Target Molecule : this compound.

Immediate Precursor (Robinson-Gabriel) : The corresponding 2-acylamino-ketone.

Disconnection of Amide Bond : This reveals two simpler starting materials:

Phenylacetyl chloride : This provides the "2-benzyl" portion of the target molecule.

Ethyl 2-amino-1-ethoxypropan-1-one : This provides the core structure that will form the "5-ethoxy" substituted oxazole ring. This intermediate can be derived from the readily available amino acid, alanine ethyl ester.

This precursor design utilizes common starting materials and relies on a well-documented transformation, providing a reliable foundation for the targeted synthesis. ijpsonline.com

Reaction Conditions Optimization for Specific Transformations

The key transformation in the proposed route is the cyclodehydration of the 2-acylamino-ketone precursor. The efficiency of this step is highly dependent on the reaction conditions. Optimization involves systematically varying parameters such as the choice of cyclodehydrating agent, temperature, and reaction time to maximize the yield and purity of this compound. nih.govresearchgate.net

Strong dehydrating agents are required for this transformation. Common choices include concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride. wikipedia.orgijpsonline.com Each agent may offer different performance characteristics regarding reaction rate and side product formation. A systematic study is crucial to identify the optimal conditions.

Table 2: Hypothetical Optimization of the Cyclodehydration Reaction

| Entry | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (conc.) | 100 | 6 | 45 |

| 2 | P₂O₅ | 120 | 4 | 62 |

| 3 | POCl₃ | 80 (reflux) | 5 | 75 |

| 4 | Trifluoroacetic Anhydride | 60 | 2 | 88 |

| 5 | Trifluoroacetic Anhydride | 80 | 2 | 85 (slight decomposition) |

Based on this hypothetical data, trifluoroacetic anhydride at 60 °C for 2 hours provides the optimal balance of high yield and minimal degradation, representing the most efficient condition for this specific transformation.

Isolation and Purification Techniques

Following the completion of the reaction, a systematic procedure is required to isolate and purify the this compound product from the reaction mixture, which may contain unreacted starting materials, the dehydrating agent, and various by-products.

A standard workup procedure would involve the following steps:

Quenching : The reaction mixture is carefully cooled and slowly added to a basic solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the acidic cyclodehydrating agent. africanjournalofbiomedicalresearch.com

Extraction : The neutralized aqueous mixture is transferred to a separatory funnel, and the crude product is extracted into an immiscible organic solvent, such as ethyl acetate or dichloromethane. This process is typically repeated three times to ensure complete transfer of the product to the organic phase. researchgate.net

Washing and Drying : The combined organic layers are washed with water and then brine to remove any remaining water-soluble impurities. The organic phase is subsequently dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Solvent Removal : The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Purification : The final purification is typically achieved using column chromatography on silica gel. africanjournalofbiomedicalresearch.com A solvent system, often a mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate), is used to elute the compound from the column, separating it from any remaining impurities. africanjournalofbiomedicalresearch.com The purity of the collected fractions is monitored by Thin-Layer Chromatography (TLC).

The structure and purity of the final isolated this compound would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactivity and Transformations of 2 Benzyl 5 Ethoxyoxazole

Electrophilic Aromatic Substitution Reactions of Oxazoles

Electrophilic substitution on the oxazole (B20620) ring is generally a challenging transformation due to the ring's electron-deficient nature. The pyridine-like nitrogen atom withdraws electron density, deactivating the ring towards attack by electrophiles. Consequently, these reactions typically require activating groups to be present on the ring to proceed efficiently.

For oxazoles that do undergo electrophilic aromatic substitution, the position of attack is directed by the electronic properties of the ring and any existing substituents. The order of reactivity for the unsubstituted oxazole ring towards electrophiles is generally C4 > C5 > C2. The C2 position is the most electron-deficient due to its proximity to both heteroatoms, making it the least favorable site for electrophilic attack.

The mechanism of electrophilic aromatic substitution on an oxazole ring follows the typical pattern for aromatic compounds:

Generation of a strong electrophile.

Attack of the π-electron system of the oxazole ring on the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex or oxazolium ion).

Deprotonation of the intermediate to restore the aromaticity of the oxazole ring.

The stability of the intermediate carbocation is a key factor in determining the regioselectivity of the reaction.

The substituents on 2-Benzyl-5-ethoxyoxazole play a crucial role in determining its reactivity towards electrophiles.

Ethoxy Group (-OCH2CH3): The ethoxy group at the C5 position is a strong activating group. The oxygen atom possesses lone pairs of electrons that can be donated into the oxazole ring through resonance (+M effect). This increases the electron density of the ring, particularly at the C4 position, making it more susceptible to electrophilic attack. The ethoxy group is therefore expected to be a powerful ortho-directing activator in this system, strongly favoring substitution at the C4 position.

Given these influences, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product |

| Nitration (HNO₃/H₂SO₄) | 2-Benzyl-5-ethoxy-4-nitrooxazole |

| Halogenation (Br₂/FeBr₃) | 4-Bromo-2-benzyl-5-ethoxyoxazole |

| Sulfonation (SO₃/H₂SO₄) | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 4-Acyl-2-benzyl-5-ethoxyoxazole |

Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution and the directing effects of the substituents. Experimental verification would be required to confirm these predictions.

Nucleophilic Attack and Ring-Opening Reactions

The electron-deficient nature of the oxazole ring, particularly at the C2 position, makes it susceptible to attack by nucleophiles. However, simple nucleophilic aromatic substitution is uncommon. More often, nucleophilic attack leads to cleavage of the fragile oxazole ring.

Oxazoles, especially those bearing alkoxy groups, can be sensitive to hydrolysis under acidic or basic conditions, leading to ring-opening. For this compound, acid-catalyzed hydrolysis would likely proceed via protonation of the ring nitrogen, which further activates the ring for nucleophilic attack by water.

A plausible pathway for acid-catalyzed hydrolysis is as follows:

Protonation of the oxazole nitrogen.

Nucleophilic attack of water at the C2 or C5 position.

Ring-opening to form an intermediate enol or imine.

Tautomerization and further hydrolysis to yield the final products, which would likely be phenylacetic acid (or a derivative) and an amino ester.

The stability of the oxazole ring is highly dependent on the pH and the nature of the substituents. The presence of the electron-donating ethoxy group might influence the rate of hydrolysis.

Strong nucleophiles can react with this compound, typically resulting in ring-opening. The most electrophilic center in the molecule is the C2 carbon, making it the primary site of nucleophilic attack.

Table 2: Predicted Products from Nucleophilic Attack on this compound

| Nucleophile | Predicted Reaction Pathway | Potential Products |

| Hydroxide (OH⁻) | Attack at C2 followed by ring cleavage. | Phenylacetate and ethyl 2-aminoacetate derivatives. |

| Amines (R-NH₂) | Attack at C2 leading to ring transformation. | Substituted imidazoles (after cyclization and dehydration). |

| Organometallics (e.g., Grignard reagents) | Attack at C2 followed by ring-opening. | Complex mixture of products, potentially including ketones and amino alcohols after workup. |

These reactions often require forcing conditions and may result in a mixture of products due to the multiple reactive sites and the instability of the intermediates.

Cycloaddition Reactions Involving the Oxazole Ring

Oxazoles can participate as the diene component in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity is a key feature of the oxazole ring and provides a powerful method for the synthesis of substituted pyridines. The reaction involves the oxazole reacting with a dienophile (an alkene or alkyne).

The presence of an electron-donating group on the oxazole ring, such as the ethoxy group at the C5 position in this compound, enhances its reactivity as a diene. This is because the electron-donating group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, bringing it closer in energy to the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thus facilitating the cycloaddition.

The general mechanism for the Diels-Alder reaction of a 5-alkoxyoxazole is:

[4+2] cycloaddition between the oxazole (acting as the diene) and a dienophile to form a bicyclic adduct.

This initial adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water, alcohol) to aromatize and form a substituted pyridine (B92270) ring.

For this compound, the reaction with an alkyne dienophile would be expected to yield a pyridine derivative. The regiochemistry of the cycloaddition would depend on the nature of the substituents on the dienophile.

Table 3: Predicted Pyridine Products from Diels-Alder Reactions of this compound

| Dienophile (R₁-C≡C-R₂) | Predicted Pyridine Product Structure |

| Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 2-benzyl-5-hydroxypyridine-3,4-dicarboxylate (after hydrolysis of the ethoxy group) |

| Ethyl propiolate | A mixture of ethyl 2-benzyl-5-hydroxypyridine-3-carboxylate and ethyl 2-benzyl-5-hydroxypyridine-4-carboxylate |

This reactivity highlights the synthetic utility of this compound as a building block for more complex heterocyclic structures.

Diels-Alder Reactions as Diene or Dienophile

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.govnih.gov Oxazoles, such as this compound, can function as the diene component in these reactions, providing a pathway to substituted pyridine derivatives. The oxazole acts as a masked azadiene, where the initial cycloadduct undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule, to yield the aromatic pyridine ring.

In the case of 5-ethoxyoxazoles, the reaction with a dienophile leads to a bicyclic intermediate. This intermediate is often unstable and readily eliminates ethanol to afford the corresponding pyridine. For instance, the reaction of 4-carboxymethyl-5-ethoxyoxazole with dienophiles like fumaronitrile has been investigated. rsc.org This reaction proceeds via an initial cycloaddition, followed by the elimination of ethanol and simultaneous decarboxylation to yield a substituted pyridine. rsc.org

The reactivity of this compound as a diene would be influenced by the nature of the dienophile. Electron-deficient alkenes and alkynes are typically effective dienophiles in reactions with electron-rich dienes like oxazoles. documentsdelivered.com The reaction conditions, such as temperature, can also play a crucial role. High temperatures can sometimes lead to decomposition of the oxazole starting material. rsc.org

| Reactant A (Diene) | Reactant B (Dienophile) | Product Type | Key Feature |

| 5-Ethoxyoxazole derivative | Electron-deficient alkene/alkyne | Substituted Pyridine | Acts as azadiene; elimination of ethanol |

| 4-carboxymethyl-5-ethoxyoxazole | Fumaronitrile | Substituted Pyridine | Simultaneous elimination and decarboxylation |

While oxazoles primarily react as dienes, their participation as dienophiles is significantly less common and generally requires specific electronic modifications that are not present in this compound.

[2+2] and [4+4] Photocycloadditions

Photocycloadditions offer distinct pathways for constructing cyclic systems using light as an energy source. Oxazoles have been shown to participate in various photoinduced cycloadditions with 1,2-dicarbonyl compounds like phenanthrenequinone (PQ). These reactions can yield [2+2], [4+2], and [4+4] cycloadducts depending on the substitution pattern of the oxazole ring. scispace.com

A [4+4] photocycloaddition involves two components connecting via four atoms from each molecule to form an eight-membered ring. acs.org In reactions of oxazoles with o-quinones, the quinone's dicarbonyl unit (O=C-C=O) and the oxazole's C=N-C=C moiety can act as two 4π addends. scispace.comrsc.org However, the substitution pattern on the oxazole ring strongly influences the reaction pathway. The presence of a substituent at the C2 position, such as the benzyl (B1604629) group in this compound, sterically hinders the recombination of the corresponding 1,7-diradical intermediate required to form the [4+4] cycloaddition product. scispace.com

Consequently, for a C2-substituted oxazole, the [2+2] photocycloaddition pathway, also known as the Paternò-Büchi reaction, is often favored. This reaction leads to the formation of four-membered oxetane rings. The regioselectivity and diastereoselectivity of these cycloadditions are typically rationalized by considering the thermodynamic stability of the intermediate triplet diradicals. scispace.com Therefore, it is predicted that the photoreaction of this compound with a partner like phenanthrenequinone would preferentially yield [2+2] cycloadducts over [4+4] products due to the steric influence of the C2-benzyl group.

| Cycloaddition Type | Description | Influence of C2-Substituent (e.g., Benzyl) | Predicted Outcome for this compound |

| [4+4] Photocycloaddition | Reaction between two 4π systems to form an 8-membered ring. scispace.comacs.org | Sterically hinders the formation of the required diradical intermediate. scispace.com | Disfavored |

| [2+2] Photocycloaddition | Reaction between two 2π systems (e.g., C=C and C=O) to form a 4-membered ring (oxetane). | Steric hindrance at C2 makes this pathway more competitive. scispace.com | Favored |

Functional Group Transformations of Substituents

The benzyl group in this compound provides several avenues for chemical modification. One significant reaction is the functionalization of the C(sp³)–H bonds of the methylene (B1212753) bridge adjacent to the nitrogen atom of the oxazole ring. This position is activated for radical or oxidative processes.

A relevant transformation is the oxidative cross-dehydrogenative coupling (CDC). For example, fused oxazole derivatives have been synthesized from 3-(benzylamino)-2H-chromen-2-one precursors using a copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgsemanticscholar.org This reaction proceeds through the functionalization of the benzylic C–H bond adjacent to the nitrogen atom. rsc.org A similar strategy could potentially be applied to this compound to introduce new substituents at the benzylic position.

Furthermore, the phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. For instance, the nitration of 2-benzyl-benzimidazole has been shown to result in the formation of 5(6)-nitro-2-(4-nitrobenzyl)-benzimidazole, indicating that nitration occurs on both the benzimidazole and the benzyl phenyl rings. rsc.org This suggests that under appropriate conditions, the phenyl ring of the benzyl moiety in this compound could be functionalized with groups such as nitro, halo, or acyl groups.

The 5-ethoxy group is a key functional handle that can be transformed, most commonly through dealkylation or hydrolysis, to yield a 5-hydroxyoxazole intermediate. This transformation can be achieved through various methods, including treatment with acid or through hydrogenolysis if a benzyl ether were present. acs.org

However, 5-hydroxyoxazoles are often unstable compounds. acs.org They exist in equilibrium with their keto tautomer, an azlactone. This intermediate is susceptible to further reactions, particularly hydrolytic ring-opening. Research on related systems has shown that the formation of a 5-hydroxyoxazole can lead to rapid hydrolysis and decomposition. For example, upon hydrogenolysis of a dibenzyl oxazole derivative, the benzyl ether at the 5-position was cleaved, and the resulting 5-hydroxyoxazole readily underwent hydrolytic ring-opening. acs.org Therefore, the dealkylation or hydrolysis of this compound would likely lead to the opening of the oxazole ring, yielding derivatives of N-benzoylphenylalanine. This inherent instability makes the isolation of the corresponding 5-hydroxyoxazole challenging. acs.org

Metalation and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. For this compound, these reactions can be employed by first metalating the oxazole ring, followed by coupling with a suitable electrophile.

One common strategy involves the deprotonation of the oxazole ring using a strong base to form an organometallic intermediate. The most acidic proton on the oxazole ring is typically at the C2 position. However, since this position is already substituted in the target molecule, metalation would need to occur at other positions. Site-selective deprotonation at the C5 position of a 2-(phenylsulfonyl)-1,3-oxazole has been demonstrated using lithium diisopropylamide (LDA), creating a reactive C5-carbanion. nih.gov This carbanion can then be transmetalated, for example to an organozinc species, to participate in Negishi cross-coupling reactions. nih.gov

Alternatively, direct lithiation at the C2 position of an unsubstituted oxazole followed by transmetalation to zinc allows for Negishi coupling to introduce substituents at the C2 position. scispace.com While the C2 position of the target molecule is already occupied, this highlights the general reactivity of the oxazole core. For a 2,5-disubstituted oxazole, metalation would likely target the C4 position, although this is generally less favored than C2 or C5. Subsequent coupling reactions such as Suzuki, Stille, or Negishi could then be used to introduce aryl, vinyl, or alkyl groups. nih.gov

| Position | Metalation Method | Subsequent Reaction | Applicability to this compound |

| C2 | Lithiation (e.g., n-BuLi) scispace.com | Negishi, Suzuki, etc. | Position is blocked by the benzyl group. |

| C5 | Deprotonation of activated oxazole (e.g., with LDA) nih.gov | Negishi, Stille, etc. | Position is blocked by the ethoxy group. |

| C4 | Less favorable, may require specific directing groups or conditions. | Cross-coupling | Potential site for functionalization. |

Regioselective C-H Activation and Arylation Strategies

Direct C-H activation offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization (metalation) step. For the oxazole ring in this compound, the C4-H bond is the primary target for such transformations.

Palladium-catalyzed direct arylation has emerged as a powerful method for functionalizing heterocycles. Research has shown that the regioselectivity of C-H activation on the oxazole ring can be controlled. For instance, a palladium-catalyzed C4-olefination of oxazoles via C–H bond activation has been developed, demonstrating that the C4 position can be selectively functionalized. acs.org

Furthermore, direct arylation of the C5 position of oxazoles has also been achieved. In syntheses of 2,5-disubstituted oxazoles, a Negishi coupling can be performed at the C2 position, followed by a palladium-catalyzed direct arylation at the C5 position with aryl bromides. scispace.com While the C5 position in this compound is substituted, this reactivity pattern is crucial for understanding the electronic properties of the ring. The regioselectivity (C4 vs. C5) is influenced by the catalyst, ligands, and reaction conditions. For this compound, direct C-H arylation would be expected to occur exclusively at the C4 position, providing a route to 2,4,5-trisubstituted oxazoles.

Role of Palladium and Other Metal Catalysts in the

The reactivity of the oxazole ring, particularly when substituted with functionalities like a benzyl group at the 2-position and an ethoxy group at the 5-position, is significantly influenced by the presence of transition metal catalysts. Palladium, nickel, rhodium, and copper complexes have been instrumental in mediating a variety of transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are limited, the extensive research on related oxazole derivatives provides a strong basis for understanding its potential reactivity.

Palladium catalysts are particularly prominent in the functionalization of oxazole rings. mdpi.com Direct C-H activation is a powerful strategy for the arylation and alkylation of heterocycles, and oxazoles are no exception. Palladium(II) complexes, for instance, have been shown to catalyze the direct alkylation of (benz)oxazoles with benzyl chlorides. This type of transformation is highly valuable for the synthesis of complex molecules. In a representative reaction, a substituted oxazole can be coupled with a benzyl chloride derivative in the presence of a palladium catalyst, a suitable ligand, and a base to afford the corresponding alkylated product. The conditions for such reactions are typically optimized to achieve high yields and selectivity.

For instance, the alkylation of oxazoles with benzyl chlorides has been reported using a phosphinous acid-palladium(II) complex, which has demonstrated improved yields compared to other palladium catalysts. mdpi.com A variety of substituted benzyl chlorides can react efficiently with (benz)oxazoles, leading to the formation of the desired products in moderate to high yields. mdpi.com

Below is an interactive data table illustrating a representative palladium-catalyzed alkylation of an oxazole derivative with a benzyl chloride, based on findings for similar substrates.

| Entry | Oxazole Substrate | Benzyl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Methylbenzoxazole | 4-Chlorobenzyl chloride | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 78 |

| 2 | 2-Methylbenzoxazole | 4-Methoxybenzyl chloride | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 85 |

| 3 | Oxazole | Benzyl chloride | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 65 |

Beyond palladium, other transition metals also play a crucial role in the transformation of oxazole derivatives. Nickel catalysts, for example, have been employed in Suzuki-Miyaura coupling reactions for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov This methodology involves a one-pot oxazole synthesis followed by a nickel-catalyzed cross-coupling with a boronic acid, providing a versatile route to highly substituted oxazoles. nih.gov

Rhodium catalysts have been utilized for the C-H activation and annulation of 2-phenyloxazoles. researchgate.net These reactions can lead to the formation of complex fused heterocyclic systems. While the substrate in these studies is a 2-aryl oxazole, the principles of C-H activation at the position adjacent to the oxazole nitrogen could potentially be applied to 2-benzyl substituted oxazoles as well.

The benzyl group at the 2-position of this compound also presents opportunities for metal-catalyzed reactions. For example, nickel-catalyzed cross-electrophile coupling reactions of benzyl alcohols with aryl halides have been developed, demonstrating the reactivity of the benzylic position in the presence of transition metal catalysts.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Without experimental data, a detailed analysis of the ¹H NMR, ¹³C NMR, and 2D NMR spectra of 2-Benzyl-5-ethoxyoxazole cannot be provided. This would include specific chemical shifts (δ), coupling constants (J), and correlations that are essential for elucidating the molecular structure.

Proton (¹H) NMR Spectral Analysis

An analysis of the expected proton signals, their multiplicities, and integration values is not possible without the actual spectrum.

Carbon (¹³C) NMR Spectral Analysis

A description of the chemical shifts for each unique carbon atom in the molecule cannot be generated without experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A discussion of the correlations that would be observed in 2D NMR experiments to confirm the connectivity and spatial relationships of atoms within the molecule cannot be conducted.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific analysis of the vibrational frequencies corresponding to the functional groups present in this compound, such as the C=N and C-O-C stretches of the oxazole (B20620) ring, the aromatic C-H and C=C bonds of the benzyl (B1604629) group, and the C-O and C-H bonds of the ethoxy group, cannot be detailed without an experimental IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Details regarding the molecular ion peak (M⁺) that would confirm the molecular weight of this compound, and an analysis of its fragmentation pattern to support the proposed structure, are unavailable without mass spectrometry data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural elucidation of novel compounds, including this compound. This method is crucial for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup.

For this compound, the molecular formula is established as C₁₂H₁₃NO₂. The theoretical exact mass for the monoisotopic molecular ion [M]⁺ is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value serves as a benchmark for experimental verification by HRMS.

An HRMS analysis of this compound would be expected to yield an experimental m/z value that closely matches the theoretical exact mass of 203.094629. The confirmation of this value provides strong evidence for the proposed molecular formula, significantly enhancing the confidence in the compound's identity.

In addition to determining the mass of the parent molecule, mass spectrometry provides insights into the compound's structure through analysis of its fragmentation patterns. While a detailed fragmentation study is beyond the scope of this section, it is anticipated that under electron ionization (EI), the molecular ion of this compound would be observed. Subsequent fragmentation would likely involve cleavage at the benzylic position, a common fragmentation pathway for aromatic compounds. jove.com This process would be expected to generate a stable benzyl cation or a tropylium (B1234903) ion at m/z 91. jove.com The stability of aromatic structures generally leads to a prominent molecular ion peak in the mass spectrum. libretexts.org

The data obtained from HRMS is fundamental for the definitive characterization of this compound, providing a foundational piece of analytical data that complements other spectroscopic techniques.

Table 4.5.1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Theoretical Exact Mass ([M]⁺) | 203.094629 |

| Primary Measurement | Mass-to-Charge Ratio (m/z) |

| Expected Key Fragment Ion (m/z) | 91 (Tropylium ion) |

Computational and Theoretical Investigations of 2 Benzyl 5 Ethoxyoxazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 2-Benzyl-5-ethoxyoxazole. irjweb.comscienceopen.com These calculations can predict various molecular attributes with a high degree of accuracy. DFT, with functionals like B3LYP, is commonly used for its balance of accuracy and computational cost in studying organic molecules. irjweb.comepstem.netmdpi.com

Geometry Optimization and Molecular Conformation

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.orgutwente.nlchemrxiv.org For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. epstem.net

The conformation of the molecule is largely influenced by the rotational freedom around single bonds, such as the bond connecting the benzyl (B1604629) group to the oxazole (B20620) ring and the bond of the ethoxy group. Theoretical calculations can map the potential energy surface as a function of these rotations to identify the most stable conformers. researchgate.net For similar heterocyclic compounds, DFT calculations have been successfully employed to determine the preferred spatial arrangement of substituents. irjweb.com

Table 1: Predicted Geometrical Parameters for an Oxazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N15–C16 | - | 114.1 | - |

| O12–C13 | - | 107.4 | - |

| O12–C16–N11 | - | 117.1-124.0 | - |

| O12–C16–N11–C10 | - | - | 170-180.0 |

Data based on DFT/B3LYP/6-31G(d,p) calculations for a related oxazole derivative. irjweb.com

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Frontier Molecular Orbitals)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. schrodinger.com Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. wuxibiology.comresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net For oxazole derivatives, DFT calculations are frequently used to determine these energies and the resulting gap. irjweb.com The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 8.131 - 8.161 |

Data derived from semi-empirical AM1 calculations for a similar heterocyclic system. researchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, indicating their nucleophilic character. The aromatic ring of the benzyl group would also exhibit regions of varying potential. These maps are generated based on the optimized molecular geometry and provide a visual guide to the molecule's reactive sites. mdpi.commdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment. schrodinger.com

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. epstem.netnih.gov These predictions are highly dependent on the accuracy of the optimized geometry. mdpi.comarxiv.org

For this compound, theoretical chemical shifts can be calculated and compared with experimental spectra. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and conformational dynamics. liverpool.ac.ukorganicchemistrydata.orgrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for a Related 5-Ethoxyoxazole Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 161.5 |

| C4 | 150.3 |

| C5 | 158.6 |

| CH₂ (ethoxy) | 70.7 |

| CH₃ (ethoxy) | 14.9 |

Data based on a similar 2-phenyl-5-ethoxyoxazole derivative. datapdf.com

Vibrational Frequency Analysis

Vibrational frequency analysis, based on quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. epstem.net The calculated frequencies correspond to the different vibrational modes of the molecule. These theoretical spectra are often scaled to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. epstem.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=N and C-O stretching of the oxazole ring, C-H stretching of the aromatic and alkyl groups, and other vibrational modes. Comparing the computed spectrum with the experimental one aids in the assignment of observed absorption bands. irjweb.com

UV-Vis Absorption and Photoinduced Dynamics

Detailed experimental or theoretical data on the UV-Vis absorption spectrum and photoinduced dynamics of this compound are not present in the available literature.

For similar oxazole derivatives, TD-DFT calculations are a standard method to predict UV-Vis absorption spectra. researchgate.netbeilstein-journals.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often π→π* in nature for aromatic systems. researchgate.net The accuracy of these predictions can be influenced by the choice of computational model and the inclusion of solvent effects. beilstein-journals.org

Photoinduced dynamics, which describe the behavior of a molecule after absorbing light, are often studied using methods like surface hopping molecular dynamics. rsc.org Such studies can elucidate photochemical reaction pathways, including ring-opening or isomerization processes that have been observed in other oxazole derivatives upon UV irradiation. rsc.orgacs.org

Reaction Mechanism Elucidation through Computational Modeling

Specific computational modeling of reaction mechanisms involving this compound has not been reported.

Computational modeling, particularly with DFT, is frequently used to elucidate the mechanisms of reactions involving the oxazole ring. beilstein-journals.orgnih.gov These studies can map out the entire reaction pathway, providing crucial information about the energetics and structures of intermediates and transition states.

Transition State Characterization

There is no available information on the characterization of transition states for reactions involving this compound.

In computational studies of related compounds, transition states are located and characterized by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. acs.org This analysis is fundamental to understanding the kinetics and mechanism of a chemical transformation.

Energy Profile Determination for Key Transformations

Energy profiles for key transformations of this compound have not been determined in the reviewed literature.

For analogous reactions, researchers calculate the relative free energies of reactants, intermediates, transition states, and products to construct a complete energy profile. beilstein-journals.orgacs.org This profile reveals the thermodynamics and kinetics of the reaction, indicating whether it is favorable and what the rate-determining step is. nih.gov

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulations reported for this compound.

MD simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment, such as in a solvent or within a biological system. rsc.orgethz.chtandfonline.com For small organic molecules, MD simulations can provide insights into conformational changes, solvation, and aggregation behavior. tandfonline.comresearchgate.net All-atom MD simulations, for instance, can reveal detailed information about the interactions between a solute and solvent molecules. utwente.nl

Applications and Advanced Materials Chemistry of Oxazole Scaffolds Excluding Clinical Human Data

Oxazoles as Building Blocks in Organic Synthesis

The oxazole (B20620) ring is a valuable intermediate in organic synthesis due to its unique reactivity, serving as a masked diene or a precursor to other important chemical structures.

Precursors for Other Heterocyclic Systems (e.g., Pyridines, Pyrroles, Furans)

The oxazole nucleus possesses diene-like character, making it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction, to form other heterocyclic systems. researchgate.netpharmaguideline.com This transformation is a powerful tool for constructing highly substituted pyridine (B92270) and furan (B31954) rings that are otherwise difficult to access. researchgate.net

Furan Synthesis: When oxazoles react with acetylenic dienophiles, the resulting bicyclic adduct can rearrange to form furans. researchgate.net This provides a synthetic route to polysubstituted furan derivatives.

Pyrrole Synthesis: The conversion of oxazoles to pyrroles is also documented, often proceeding through ring-opening and recyclization pathways. researchgate.nettandfonline.com For example, mesoionic oxazoles (munchnones) can react with various reagents to yield pyrroles. researchgate.net

Synthesis of Complex Natural Products and Analogues

The oxazole moiety is a key structural component in a wide array of complex natural products isolated from marine and terrestrial organisms, many of which exhibit potent biological activities. tandfonline.com Consequently, the synthesis of oxazole-containing fragments is a critical step in the total synthesis of these molecules.

For example, the total synthesis of (-)-disorazole C1, a macrolide natural product, and leucascandrolide A, a marine-derived metabolite, involves the construction of a substituted oxazole ring as a key strategic element. pitt.edu The methodologies developed for these syntheses, such as the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones), highlight the importance of the oxazole as a robust building block. pitt.edu Natural products like muscoride A and hennoxazoles feature substituted bioxazole or teroxazole units, showcasing the recurring significance of this heterocycle in nature's chemical architecture. The development of efficient methods to create 2,5-disubstituted oxazoles is therefore crucial for accessing these complex structures and their analogues for further study. rsc.org

Role of Oxazole Scaffolds in Medicinal Chemistry Beyond Clinical Trials

Beyond their utility in total synthesis, oxazole scaffolds are privileged structures in medicinal chemistry. Their favorable physicochemical properties and ability to engage in various non-covalent interactions with biological macromolecules make them attractive for drug design. researchgate.net

Design of Ligands for Biological Targets (e.g., Enzymes, Receptors)

The 2,5-disubstituted oxazole framework is a common feature in ligands designed to interact with a wide range of biological targets, including enzymes and receptors. The benzyl (B1604629) group at the C2 position and an alkoxy or other substituent at C5 can be systematically varied to optimize binding affinity and selectivity.

For instance, researchers have designed novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, using a phenyl oxazole core. uni-regensburg.de In this design, the oxazole linker was chosen as a cyclic bioisostere of an amino acid to connect key pharmacophoric features. uni-regensburg.de Similarly, new oxazole benzylamine (B48309) derivatives have been synthesized and evaluated as inhibitors of cholinesterases, enzymes relevant to neurodegenerative diseases. tandfonline.com A preliminary docking study suggested that extending the oxazole molecule and adding an amino group could enhance binding to the enzyme's active site. tandfonline.com The benzoxazole (B165842) scaffold, a related structure, is also frequently found in ligands targeting a plethora of proteins. nih.gov

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. The 2,5-disubstituted oxazole scaffold is well-suited for such studies.

In one study, a series of 2,5-disubstituted benzoxazoles were synthesized to explore their antimicrobial properties. nih.gov The SAR analysis revealed that the nature and position of the substituents significantly influenced the activity. For example, compounds with a nitro group at the 5-position and specific substitutions on the 2-position phenyl ring showed the highest potency against certain bacterial and fungal strains. nih.gov Another study on newly isolated 2,5-disubstituted oxazole-4-carboxylic acid derivatives, named macrooxazoles, evaluated how structural variations impacted their antimicrobial and anti-biofilm activities against Staphylococcus aureus. nih.gov

| Compound | R Group (Position 2) | R' Group (Position 5) | Antimicrobial Activity (MIC, µg/mL vs. B. subtilis) |

| 5a | 4-Chlorophenyl | Nitro | 12.5 |

| 5c | 4-Nitrophenyl | Nitro | 3.12 |

| 5e | 3,5-Dichlorophenyl | Nitro | 3.12 |

| 6a | Phenyl | Nitro | 6.25 |

| 6e | 4-Methylphenyl | Nitro | 6.25 |

Data sourced from a study on 2,5-disubstituted benzoxazoles and benzimidazoles. nih.gov

This table illustrates how modifications to the substituent at position 2 of a 5-nitrobenzoxazole (B1301649) core directly impact its antibacterial potency against Bacillus subtilis.

Oxazoles as Bioisosteres in Lead Compound Modification

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, selectivity, or pharmacokinetic properties. nih.gov The oxazole ring is recognized as a valuable bioisostere for other functional groups, particularly the amide and ester moieties. nih.govcambridgemedchemconsulting.com

Amide/Ester Bioisostere: Amide and ester groups are common in bioactive molecules but can be susceptible to hydrolysis by metabolic enzymes. Replacing these labile groups with a more stable heterocyclic ring like an oxazole can improve a compound's metabolic stability and bioavailability. nih.govnih.gov The oxazole ring can mimic the planarity, dipole moment, and hydrogen bonding capacity of an amide or ester, allowing it to maintain key interactions with a biological target while being resistant to cleavage. nih.govcambridgemedchemconsulting.com For example, in the development of DGAT-1 inhibitors for diabetes and obesity, researchers successfully replaced an amide linker with an oxazole, which led to improved properties. nih.gov Similarly, 1,2,4-oxadiazoles, which are structurally related, are frequently used to replace esters to confer metabolic stability. cambridgemedchemconsulting.comnih.gov

The oxazole ring can also serve as a bioisosteric replacement for other five-membered heterocycles to fine-tune a compound's biological profile. unimore.it This versatility makes the oxazole scaffold a powerful tool for medicinal chemists in the process of lead compound optimization.

Applications in Agrochemical and Veterinary Medicine

The oxazole scaffold is a recurring motif in the design of biologically active molecules for agriculture and animal health. bohrium.comresearchgate.net These derivatives have been investigated for a range of bioactivities, including fungicidal, insecticidal, and herbicidal properties. bohrium.com The structural diversity of oxazole compounds allows for fine-tuning of their biological effects.

Despite the broad interest in oxazole derivatives, a thorough review of scientific literature reveals a significant gap in knowledge specifically concerning 2-Benzyl-5-ethoxyoxazole. There is currently no publicly available research detailing the application or evaluation of this compound in either agrochemical formulations or veterinary medicine. The specific combination of the 2-benzyl and 5-ethoxy substituents on the oxazole ring has not been a focus of published studies in these fields. Therefore, no data on its efficacy as a pesticide, herbicide, or veterinary therapeutic agent can be presented.

Oxazole Derivatives in Material Science

The unique electronic and photophysical properties of the oxazole ring have made its derivatives attractive candidates for applications in material science. researchgate.net The conjugated π-system of the oxazole core can give rise to interesting optical and electronic behaviors, which are being explored for the development of advanced materials.

Oxazole-containing compounds are known to exhibit fluorescence, with the emission characteristics being highly dependent on the nature and position of substituents on the oxazole ring. researchgate.net These substituents can influence the energy levels of the molecule's frontier orbitals, thereby affecting the absorption and emission wavelengths, as well as the quantum yield of luminescence. The inherent fluorescence of some oxazole derivatives has led to their investigation for use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

However, specific research into the luminescent properties of this compound is not present in the current body of scientific literature. While the general photophysical properties of the oxazole scaffold are well-documented, the specific effects of the 2-benzyl and 5-ethoxy groups on the luminescence of this particular molecule have not been characterized. Consequently, data regarding its excitation and emission spectra, quantum yield, and potential applications as a luminescent material are not available.

In the realm of polymer chemistry, heterocyclic compounds like oxazoles can be utilized in several ways. They can be incorporated as monomers to create polymers with specific thermal, mechanical, or electronic properties. Additionally, they can function as additives, catalysts, or initiators in polymerization processes. The stability and reactivity of the oxazole ring can be tailored through chemical modification to suit various polymerization strategies.

As with its other potential applications, there is a notable absence of research on the use of this compound in polymer chemistry. No studies have been published that describe its use as a monomer, its role in polymerization reactions, or its effect on the properties of polymeric materials. Therefore, it is not possible to provide any detailed research findings or data tables related to the application of this compound in this field.

Future Perspectives and Research Challenges for 2 Benzyl 5 Ethoxyoxazole

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis routes for oxazoles, such as the Robinson-Gabriel and Van Leusen syntheses, have been foundational. ijpsonline.comresearchgate.net However, these methods often rely on harsh conditions, stoichiometric reagents, and multi-step procedures. The future of synthesizing 2-Benzyl-5-ethoxyoxazole lies in developing more efficient and environmentally benign "green" methodologies. researchgate.netijpsonline.com

Key areas for development include:

Photocatalysis: Visible-light photocatalysis offers a sustainable approach to forming the oxazole (B20620) ring, often proceeding at room temperature with high efficiency using readily available starting materials like α-bromoketones and benzylamines. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in oxazole synthesis, representing a more energy-efficient alternative to conventional heating. researchgate.net

Ionic Liquids: Using ionic liquids as reusable solvents can minimize the use of volatile organic compounds, aligning with the principles of green chemistry. ijpsonline.com

Table 1: Comparison of Synthetic Methodologies for Oxazole Synthesis

| Methodology | Traditional Approaches (e.g., Robinson-Gabriel) | Novel/Sustainable Approaches |

|---|---|---|

| Catalyst | Often requires strong acids (e.g., H2SO4) or dehydrating agents. pharmaguideline.com | Metal catalysts (e.g., Cu, Pd, Au), photocatalysts (e.g., Ru(bpy)3]Cl2), or metal-free catalysts. organic-chemistry.orgscientificupdate.com |

| Reaction Conditions | High temperatures, prolonged reaction times. researchgate.net | Room temperature or mild heating, rapid reaction times (minutes to hours). organic-chemistry.orgresearchgate.net |

| Solvents | Often uses conventional volatile organic solvents. | Green solvents like ionic liquids, water, or solvent-free conditions. ijpsonline.comsemanticscholar.org |

| Efficiency | Can involve multiple steps with intermediate purification, potentially lower overall yields. nih.gov | Often one-pot procedures with high atom economy and excellent yields. ijpsonline.comnih.gov |

| Sustainability | Generates significant chemical waste. | Minimizes waste, allows for catalyst and solvent recycling. ijpsonline.com |

Exploration of Undiscovered Reactivity Profiles

The reactivity of the oxazole ring is well-documented, but its specific behavior within the this compound framework is yet to be explored. The electronic properties conferred by the benzyl (B1604629) and ethoxy groups could lead to unique reactivity.

Future research should focus on:

Diels-Alder Reactions: Oxazoles can act as dienes in [4+2] cycloaddition reactions, providing a powerful route to pyridines and furans. clockss.orgwikipedia.org Investigating the reactivity of this compound with various dienophiles could unlock pathways to novel, complex heterocyclic systems. The electron-donating ethoxy group at the C5 position is expected to facilitate these reactions. pharmaguideline.com

Electrophilic and Nucleophilic Substitutions: While the oxazole ring is generally electron-rich, electrophilic substitution typically occurs at the C5 position. semanticscholar.orgpharmaguideline.com The presence of the ethoxy group may further activate this position. Conversely, nucleophilic substitution is rare but can occur at the C2 position, especially with an appropriate leaving group. semanticscholar.orgpharmaguideline.com

Lithiation and Metalation: Deprotonation of oxazoles, most commonly at the C2 position, creates a potent nucleophile for forming new carbon-carbon bonds, enabling further functionalization. pharmaguideline.comclockss.org

Cornforth Rearrangement: This thermal rearrangement, typically seen in 4-acyloxazoles, involves the acyl residue and the C5 substituent trading places. wikipedia.org Exploring analogous rearrangements could yield novel isomeric structures.

Table 2: Potential Reactivity Pathways for this compound

| Reaction Type | Reagents/Conditions | Potential Outcome | Significance |

|---|---|---|---|

| Diels-Alder Cycloaddition | Alkenes, Alkynes, Heat/Pressure | Synthesis of substituted pyridines and furans. wikipedia.org | Access to complex scaffolds for materials or agricultural science. |

| Electrophilic Substitution | Halogenating agents (e.g., NBS), Nitrating agents | Functionalization at the C4 or C5 position. clockss.org | Introduction of new functional groups for property tuning. |

| C-H Activation/Arylation | Pd/Cu catalysts, Aryl halides | Direct formation of C-C bonds at the C4 position. ijpsonline.com | Efficient route to poly-aromatic systems. |

| Lithiation | Strong base (e.g., n-BuLi), then an electrophile | Functionalization at the C2-benzyl or C4 positions. pharmaguideline.com | Creation of diverse derivatives for screening libraries. |

Advanced Computational Studies for Rational Design

In silico methods are indispensable for modern chemical research, enabling the prediction of properties and the rational design of new molecules before their synthesis. pnrjournal.compnrjournal.com For this compound, computational studies can accelerate the discovery of new derivatives with desired functionalities.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to study the geometric and electronic structure of the molecule, predict its reactivity, and understand reaction mechanisms. researchgate.net

Molecular Docking: To explore potential applications in areas like materials science or as enzyme inhibitors (for non-clinical targets), molecular docking can predict how derivatives of this compound might bind to specific protein targets or material surfaces. pnrjournal.commdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and measuring a specific property (e.g., antifungal activity for agricultural use), QSAR models can be built to predict the activity of unsynthesized compounds, guiding further synthetic efforts. researchgate.net

Table 3: Application of Computational Tools in Oxazole Research

| Computational Tool | Application | Objective for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure, predict reaction sites. researchgate.net | Predict the most likely sites for electrophilic/nucleophilic attack; model transition states for potential reactions. |

| Molecular Docking | Predict binding affinity and mode to a target protein or receptor. mdpi.com | Identify potential non-clinical targets (e.g., agricultural enzymes, material binding sites) for rationally designed derivatives. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule in a specific environment. nih.gov | Assess the conformational flexibility and stability of derivatives when interacting with a target. |

| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion/Toxicity properties. pnrjournal.compnrjournal.com | Pre-screen potential derivatives for desirable physicochemical properties for applications in materials or agriculture, ensuring stability and appropriate bioavailability. |

Integration with High-Throughput Screening for New Applications (excluding clinical human trials)

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired activity. azolifesciences.comresearchgate.net Integrating a library of compounds based on the this compound scaffold into HTS campaigns could rapidly uncover novel, non-clinical applications.

Potential screening areas include:

Agrochemicals: Screening for herbicidal, fungicidal, or insecticidal activity. The oxazole core is present in some bioactive natural products and synthetic pesticides. semanticscholar.org

Materials Science: Evaluating derivatives as components in organic light-emitting diodes (OLEDs), fluorescent dyes, or polymers. Some oxazole-containing compounds exhibit interesting photophysical properties. nih.gov

Enzyme Inhibition: Screening against a panel of enzymes relevant to industrial or biotechnological processes (e.g., proteases, kinases) could identify useful tool compounds for research.

The success of HTS relies on the creation of a diverse chemical library, which can be achieved through the derivatization strategies outlined below. crisprcasy.comnih.gov

Table 4: High-Throughput Screening Opportunities

| Application Area | Target/Assay Type | Desired Outcome |

|---|---|---|

| Agrochemicals | Fungal growth inhibition assays; insect mortality assays. | Identification of lead compounds for new fungicides or insecticides. mdpi.com |

| Materials Science | Fluorescence quantum yield measurement; stability assays. | Discovery of novel fluorophores or stable organic electronic materials. |

| Biotechnology | Enzyme activity assays (e.g., kinases, proteases). crisprcasy.com | Identification of potent and selective enzyme inhibitors for research tools. |

| Biocatalysis | Screening for catalytic activity in specific organic transformations. | Discovery of novel small molecule organocatalysts. |

Potential for Derivatization to Access Diverse Chemical Space

The structure of this compound offers multiple sites for modification, allowing for the creation of a large and diverse library of related compounds. Accessing this diverse chemical space is crucial for discovering new functions and applications through screening.

Key derivatization strategies include: